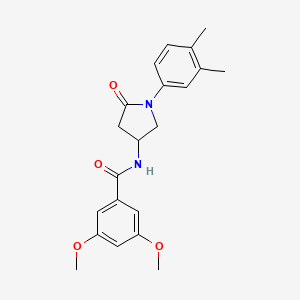

N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,5-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,5-dimethoxybenzamide” is a complex organic compound. It contains functional groups such as amide, ether, and ketone. The compound is likely to be a solid under normal conditions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidinone ring, the introduction of the dimethylphenyl group, and the attachment of the dimethoxybenzamide group .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrrolidinone ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The amide group might undergo hydrolysis or reduction, the ether group might be cleaved by strong acids, and the ketone might undergo reactions such as the Grignard reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These might include its melting and boiling points, its solubility in various solvents, and its spectral properties .科学的研究の応用

Synthesis and Characterization

Synthesis Techniques : A study by Hong et al. (2015) focuses on the synthesis and characterization of tritium labeled compounds with benzamide functionality, including an organoiridium catalyst (Crabtree's catalyst) for tritium/hydrogen exchange. Although not directly mentioning N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,5-dimethoxybenzamide, this research highlights the complexity and the innovative approaches in labeling and studying benzamide derivatives for various applications, including receptor antagonism and pharmacokinetic studies (Yang Hong et al., 2015).

Practical and Scalable Synthetic Routes : Yoshida et al. (2014) developed a novel, practical, and efficient synthesis for a complex molecule similar in structure to the one , focusing on overcoming challenges related to medicinal chemistry synthetic routes. This study provides insight into the synthesis of structurally complex benzamide derivatives, emphasizing the need for scalable and environmentally friendly methods (S. Yoshida et al., 2014).

Conducting Polymers and Electrochemical Studies

- Electropolymerization and Conductivity : Research by Sotzing et al. (1996) on derivatized bis(pyrrol-2-yl) arylenes, including dimethoxybenzene derivatives, explores their use in electropolymerization to yield polymers with low oxidation potentials. These findings suggest potential applications in creating stable, conducting polymers for electronic and photonic devices (G. Sotzing et al., 1996).

Material Science and Polymer Research

- Aromatic Poly(amide-imide)s : Behniafar and Haghighat (2006) synthesized a series of new aromatic poly(amide-imide)s, highlighting the importance of structural effects on properties such as solubility and thermal stability. Although not directly related, this research underscores the relevance of benzamide derivatives in developing advanced materials with specific performance characteristics (Hossein Behniafar & Sara Haghighat, 2006).

Drug Development and Pharmacological Applications

- Progesterone Receptor Modulators : Fensome et al. (2008) discuss the design, synthesis, and structure-activity relationship of new pyrrole-oxindole progesterone receptor modulators, indicating the potential of specific structural motifs in benzamides for therapeutic applications in female healthcare. This research exemplifies how structural modifications can influence the biological activity and functional response of compounds (A. Fensome et al., 2008).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-13-5-6-17(7-14(13)2)23-12-16(10-20(23)24)22-21(25)15-8-18(26-3)11-19(9-15)27-4/h5-9,11,16H,10,12H2,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIURGGYTRNCUSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC(=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(2-furylcarbonyl)piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide](/img/structure/B2918878.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]benzoate](/img/structure/B2918882.png)

![1,6,7-trimethyl-8-(2-phenylethyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2918888.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2918892.png)

![N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpropan-1-amine;hydrochloride](/img/structure/B2918893.png)

![Methyl 2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate](/img/structure/B2918898.png)

![4-acetyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2918900.png)